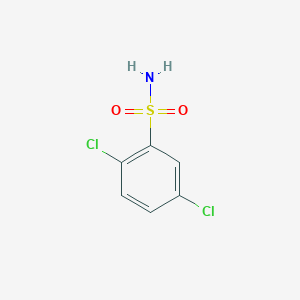
2,5-Dichlorobenzenesulfonamide
Cat. No. B1582122
Key on ui cas rn:
7720-45-8
M. Wt: 226.08 g/mol
InChI Key: UMHSKUILJUFIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04379769
Procedure details


A suspension of 452 g of 2,5-dichlorobenzene sulfonamide, 260 g of cyclohexylisocyanate and 10.0 g of "Dabco" (1,4-diazabicyclo[2,2,2]octane) in 2000 ml chlorobenzene was heated for one hour to reflux in a flask fitted with a water condenser and dry-ice condenser in series, a stirrer and a thermometer. Phosgene was then added into the vapor space of the flask at such a rate that the temperature of the reaction mass was maintained at 123°-125° C. due to refluxing phosgene. During 3 hours of operation a total of 260 g of phosgene was added. The dry-ice condenser was then removed and the reaction mass refluxed to drive off excess phosgene until the temperature reached 134° C. After cooling to room temperature and filtration, the solvent and cyclohexylisocyanate were recovered by distillation at 100 mm pressure. The resulting residue was then distilled at lower pressure. Obtained were 378 g (75% yield) of 2,5-dichlorobenzenesulfonylisocyanate (B.P. 105° C./0.35 mm).








Yield
75%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9]([NH2:12])(=[O:11])=[O:10].C1(N=[C:20]=[O:21])CCCCC1.N12CCN(CC1)CC2.C(Cl)(Cl)=O>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[S:9]([N:12]=[C:20]=[O:21])(=[O:10])=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
452 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)N
|
|
Name
|
|
|
Quantity
|
260 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N12CCN(CC1)CC2
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
260 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated for one hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux in a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a water condenser and dry-ice condenser in series, a stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was maintained at 123°-125° C. due
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dry-ice condenser was then removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mass refluxed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 134° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent and cyclohexylisocyanate were recovered by distillation at 100 mm pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The resulting residue was then distilled at lower pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)S(=O)(=O)N=C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 378 g | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 75% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
